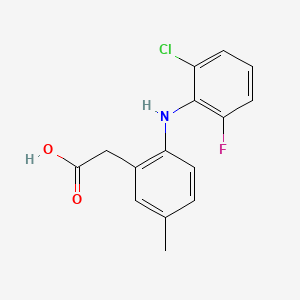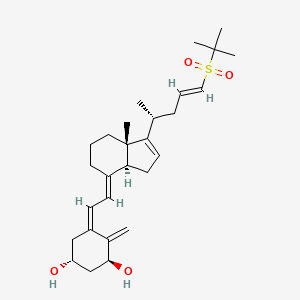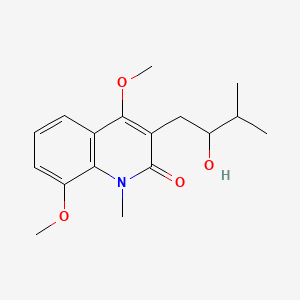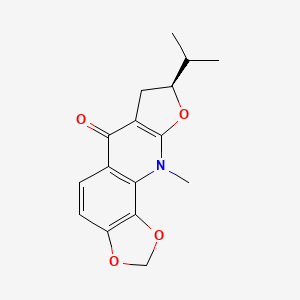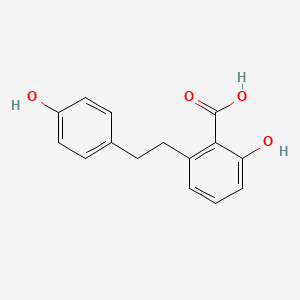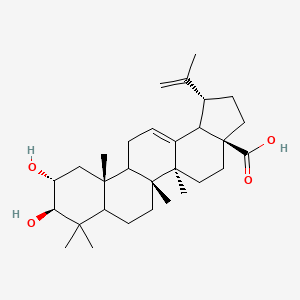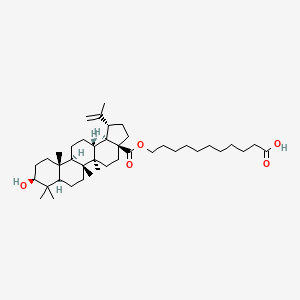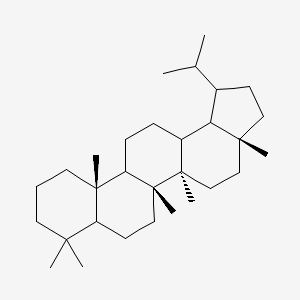
ルテイン
概要
説明
ルテインは、キサントフィルファミリーに属する天然のカロテノイド色素です。濃い緑色の葉物野菜、卵黄、トウモロコシなど、さまざまな植物に含まれています。 ルテインは鮮やかな黄色で知られており、果物や野菜に特徴的な色を与えています . 緑色の植物では、ルテインは光エネルギーを調整し、非光化学的消光剤として作用することで光損傷から保護するという重要な役割を果たしています . ヒトでは、ルテインは網膜の黄斑に濃縮されており、酸化ストレスと高エネルギー光から保護するのに役立ちます .
科学的研究の応用
Lutein has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a natural pigment in food and cosmetic industries .
- Studied for its antioxidant properties and potential to prevent oxidative damage in various materials .
Biology:
- Investigated for its role in photosynthesis and photoprotection in plants .
- Studied for its effects on cellular health and protection against oxidative stress .
Medicine:
- Extensively researched for its potential to prevent age-related macular degeneration and other eye diseases .
- Studied for its cognitive benefits and potential to improve brain function .
- Investigated for its role in reducing the risk of cardiovascular diseases by modulating cholesterol levels .
Industry:
作用機序
ルテインは、主にその抗酸化特性を通じて効果を発揮します。 活性酸素種と反応し、生物学的に活性な分解生成物を生成し、細胞を酸化損傷から保護するのに役立ちます . 網膜では、ルテインは光毒性のある青色光と近紫外線をろ過し、黄斑を光誘導損傷から保護します . ルテインはまた、膜リン脂質の過酸化を阻害し、リポフスチン形成を抑制し、保護効果に寄与しています .
6. 類似化合物の比較
ルテインは、ゼアキサンチンやβ-カロテンなどの他のカロテノイドと比較されることがよくあります:
ゼアキサンチン:
β-カロテン:
ルテインの独自性:
類似化合物:
- ゼアキサンチン
- β-カロテン
- リコピン
- アスタキサンチン
結論として、ルテインは化学、生物学、医学、および産業で幅広い応用を持つ、汎用性が高く貴重な化合物です。そのユニークな特性と作用機序は、科学研究と工業的生産における重要な対象となっています。
生化学分析
Biochemical Properties
Lutein interacts with various biomolecules within the body. It possesses additional hydroxyl groups, allowing it to react with oxygen more readily, facilitating its antioxidant function . This structure allows the quenching of singlet oxygen and scavenging of free radicals . The antioxidative power of lutein is attributed to its conjugated carbon double-bond system .
Cellular Effects
Lutein has significant effects on various types of cells and cellular processes. It is known to reduce oxidative stress and promote optimal cellular function . Lutein interferes with the process of free radical formation by binding with free radicals, eliminating their potential to bind to other structures . In addition, lutein and zeaxanthin may be protective against eye disease because they absorb damaging blue light that enters the eye .
Molecular Mechanism
Lutein exerts its effects at the molecular level through several mechanisms. Its distinctive light-absorbing properties are provided by the presence of the long chromophore of conjugated double bonds (polyene chain) . The polyene chain is susceptible to oxidative degradation by light or heat and is chemically unstable in acids . Lutein’s antioxidative power is attributed to its conjugated carbon double-bond system .
Temporal Effects in Laboratory Settings
Over time, the effects of lutein can change in laboratory settings. For instance, lutein supplementation has been shown to increase macular pigment concentration and improve visual function in some subjects
Dosage Effects in Animal Models
The effects of lutein can vary with different dosages in animal models. For instance, lutein supplementation of 0.72 and 1.44 mg/mL relieved visual fatigue and ameliorated turbidity symptoms of impaired crystalline lenses in rats . The effects at high doses and any potential toxic or adverse effects are still being studied.
Metabolic Pathways
Lutein is involved in several metabolic pathways. It is a part of the xanthophyll cycle, which is crucial for photosynthesis in plants . In addition, lutein may modulate autophagy-related signaling pathways, such as the transcription factor EB (TFEB), which plays a crucial role in regulating lipid homeostasis .
Transport and Distribution
Lutein is transported and distributed within cells and tissues through specific mechanisms. After absorption with fat, lutein is attached to the lipoprotein and then transported into the circulation. Subsequently, lutein reaches throughout the body and accumulates in the eye, especially in the retina .
Subcellular Localization
Lutein is localized within subcellular compartments. It accumulates within membranes due to its amphipathic structure . Its activity and localization are modulated by mTORC1-mediated phosphorylation, determining its subcellular localization in the cytoplasm or nucleus .
準備方法
合成経路と反応条件: ルテインは、さまざまな化学プロセスによって合成することができます。一般的な方法の1つは、ウィッティヒ反応で、ホスホニウム塩がアルデヒドと反応して共役ジエン系を生成するものです。 その後、水素化と酸化を含む一連の反応が行われ、ルテインが生成されます . 反応条件は通常、有機溶媒、触媒、および制御された温度を使用することで、高い収率と純度を確保します。
工業的生産方法: ルテインの工業的生産は、主にマリーゴールドの花など、天然資源からの抽出に依存しています。プロセスには、花を収穫し、乾燥させてから、ヘキサンやエタノールなどの溶媒を使用してルテインを抽出することが含まれます。 抽出されたルテインは、その後、結晶化またはクロマトグラフィー技術によって精製されます . バイオテクノロジーの進歩により、より高い収率と持続可能性を提供する微細藻類ベースの生産方法が開発されました .
化学反応の分析
反応の種類: ルテインは、酸化、還元、エステル化など、さまざまな化学反応を起こします。 酸化反応は、エポキシドやその他の酸化分解生成物の形成につながる可能性があります . 還元反応は、ルテインをジヒドロ誘導体に変換する一方で、エステル化反応はルテインエステルを脂肪酸で生成することができます .
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
主な生成物:
酸化: エポキシドやその他の酸化分解生成物.
還元: ルテインのジヒドロ誘導体.
エステル化: ルテインエステルと脂肪酸.
4. 科学研究の応用
ルテインは、さまざまな分野で幅広い科学研究の応用があります:
化学:
生物学:
医学:
- 加齢黄斑変性症やその他の目の病気の予防の可能性について広く研究されています .
- 認知機能の利点と脳機能を改善する可能性について研究されています .
- コレステロール値を調節することで心臓病のリスクを軽減する役割について調査されています .
産業:
類似化合物との比較
- Zeaxanthin
- Beta-Carotene
- Lycopene
- Astaxanthin
特性
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPHJBAIARWVSC-RGZFRNHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Record name | LUTEIN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046749 | |
| Record name | Lutein A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark, yellowish brown liquid, Solid | |
| Record name | LUTEIN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Lutein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Lutein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Xanthophylls have antioxidant activity and react with active oxygen species, producing biologically active degradation products. They also can inhibit peroxidation of membrane phospholipids and reduce lipofuscin formation, both of which contribute to their antioxidant properties. Lutein is naturally present in the macula of the human retina. It filters out potentially phototoxic blue light and near-ultraviolet radiation from the macula. The protective effect is due in part, to the reactive oxygen species quenching ability of these carotenoids. Lutein is more stable to decomposition by pro-oxidants than are other carotenoids such as beta-carotene and lycopene. Lutein is abundant in the region surrounding the fovea, and lutein is the predominant pigment at the outermost periphery of the macula. Zeaxanthin, which is fully conjugated (lutein is not), may offer somewhat better protection than lutein against phototoxic damage caused by blue and near-ultraviolet light radiation. Lutein is one of only two carotenoids that have been identified in the human lens, may be protective against age-related increases in lens density and cataract formation. Again, the possible protection afforded by lutein may be accounted for, in part, by its reactive oxygen species scavenging abilities. Carotenoids also provide protection from cancer. One of the mechanisms of this is by increasing the expression of the protein connexin-43, thereby stimulating gap junctional communication and preventing unrestrained cell proliferation. | |
| Record name | Lutein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
127-40-2 | |
| Record name | Lutein A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lutein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lutein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lutein A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72A60C9MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lutein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 °C | |
| Record name | Lutein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lutein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does lutein exert its protective effects in the retina?
A1: Lutein, along with zeaxanthin, accumulates in the macula of the eye, forming the macular pigment. This pigment acts as a blue light filter, protecting the retina from photo-oxidative damage. Additionally, lutein exhibits antioxidant properties, scavenging free radicals and protecting retinal cells from oxidative stress.
Q2: What are the downstream effects of lutein's antioxidant activity in neuronal cells?
A2: Research suggests that lutein's antioxidant properties can attenuate the production of inflammatory mediators in the brain, potentially contributing to its neuroprotective effects. Studies have also shown that lutein can regulate the expression of apoptosis-related genes in cancer cells, suggesting a potential role in cancer prevention.
Q3: What is the molecular formula and weight of lutein?
A3: Lutein has the molecular formula C40H56O2 and a molecular weight of 568.88 g/mol.
Q4: What are the key spectroscopic characteristics of lutein?
A4: Lutein exhibits maximum absorbance in the visible light spectrum, particularly in the blue region (around 445-475 nm), which contributes to its yellow color. This characteristic absorption spectrum is frequently utilized in analytical methods for the identification and quantification of lutein.
Q5: Can you elaborate on the compatibility and performance of lutein in different delivery systems?
A6: Studies have explored the use of various delivery vehicles for lutein, including fermented milk, nanoparticles based on soy protein hydrolysates, and mono-diglyceride oils. , , These systems aim to enhance lutein's solubility, stability, and bioavailability. For instance, mono-diglyceride oils have been shown to improve lymphatic lutein absorption compared to triglyceride oils.
Q6: What are some strategies to improve lutein's stability and bioavailability for use in formulations?
A7: Encapsulation technologies are frequently employed to protect lutein from degradation. Microencapsulation with maltodextrins and sucrose, for instance, has shown promise in enhancing lutein stability during storage. Additionally, the use of delivery systems like nanoparticles based on soy protein hydrolysates has demonstrated improved lutein stability and bioavailability.
Q7: What analytical techniques are commonly used for lutein analysis?
A15: High-performance liquid chromatography (HPLC) is widely employed for the separation, identification, and quantification of lutein in various matrices, including food products, biological samples, and formulations. , UV-VIS spectrophotometry is another valuable tool for analyzing lutein content, particularly for assessing total carotenoid concentration.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B1675436.png)

